molecular formula C9H10N2O2 B064055 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole CAS No. 177477-89-3

4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole

Cat. No.: B064055
CAS No.: 177477-89-3
M. Wt: 178.19 g/mol
InChI Key: LPVCJEUTLDSCRF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are characterized by a fused ring system consisting of benzene and imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, with the addition of oxidizing agents like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalytic redox cycling, involving cerium (IV) and cerium (III) ions, has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), ceric ammonium nitrate.

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-methoxy-1-methylbenzimidazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(12)8(6)10-9(11)13-2/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVCJEUTLDSCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)O)N=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole (254.8 mg) and 10% palladium on carbon (25 mg) in methanol (2.5 ml) was stirred for 7 hours at ambient temperature under hydrogen atmosphere. Insoluble material was filtered off, and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel (ethyl acetate:n-hexane=3:1, V/V) to give 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole (58.7 mg).
Name
4-benzyloxy-2-methoxy-1-methyl-1H-benzimidazole
Quantity
254.8 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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